8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline
Overview
Description
8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline is a bioactive chemical.
Scientific Research Applications
Antitumor and Antiproliferative Activity
8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline derivatives have been explored for their antitumor and antiproliferative activities. For instance, a study discovered that compounds with this structure, particularly those with chloro or trifluoromethyl substitutions, exhibit significant antiproliferative activity against various cancer cell lines, including A549, H460, HT-29, MKN-45, U87MG, and SMMC-7721 (Li et al., 2013). Another research identified similar derivatives as potent c-Met kinase inhibitors, which are crucial in cancer treatment (Liu et al., 2016).
Fluorescent Properties in Biochemical Studies
Some quinoline derivatives, including those related to 8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline, are recognized for their efficient fluorescent properties. These properties make them valuable in biochemistry and medicine for studying various biological systems (Aleksanyan & Hambardzumyan, 2013).
Application in Antifungal Research
A specific study identified the target site of an antifungal compound, LY214352, which is structurally similar to 8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline. This research utilized both biochemical and molecular-genetics approaches, indicating the compound's potential in antifungal treatments (Gustafson et al., 1996).
In Silico Modeling and Toxicity Profiling
In the realm of computational chemistry, 4-(2-fluorophenoxy)quinoline derivatives, closely related to the compound , have been modeled to predict their potential as c-Met kinase inhibitors in treating human tumors. This study also included an evaluation of the toxicity profiles of these compounds (Tugcu et al., 2021).
Synthesis and Chemical Transformations
Research has been conducted on the synthesis and chemical transformations of quinoline derivatives, providing insights into methods that could potentially be applied to 8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline (Praveena et al., 2013). These studies contribute to the understanding of the chemical behavior and potential applications of such compounds.
properties
CAS RN |
124495-31-4 |
---|---|
Product Name |
8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline |
Molecular Formula |
C15H8Cl2FNO |
Molecular Weight |
308.1 g/mol |
IUPAC Name |
8-chloro-4-(2-chloro-4-fluorophenoxy)quinoline |
InChI |
InChI=1S/C15H8Cl2FNO/c16-11-3-1-2-10-13(6-7-19-15(10)11)20-14-5-4-9(18)8-12(14)17/h1-8H |
InChI Key |
ZXLMSTBJMZJAAH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)OC3=C(C=C(C=C3)F)Cl |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)OC3=C(C=C(C=C3)F)Cl |
Appearance |
Solid powder |
Other CAS RN |
124495-31-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
8-chloro-4-(2-chloro-4-fluorophenoxy)quinoline LY 214352 LY214352 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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